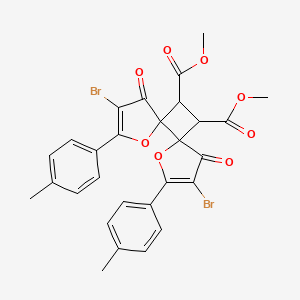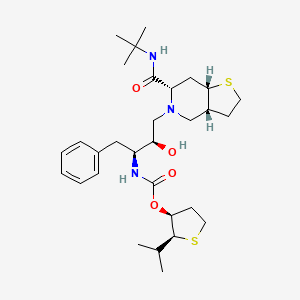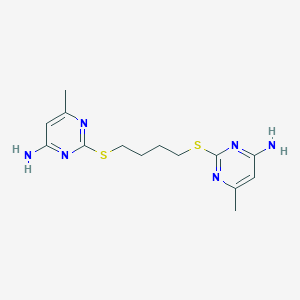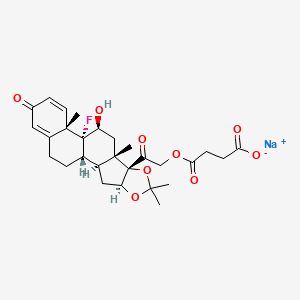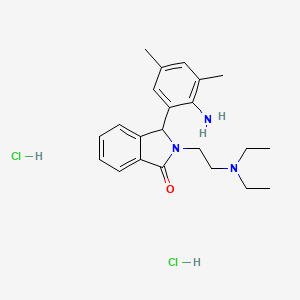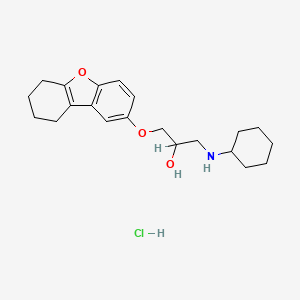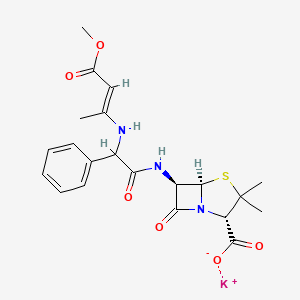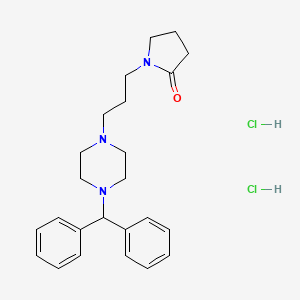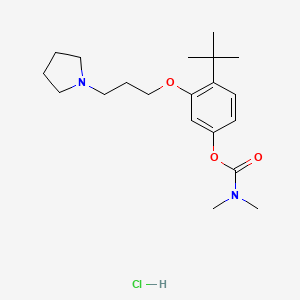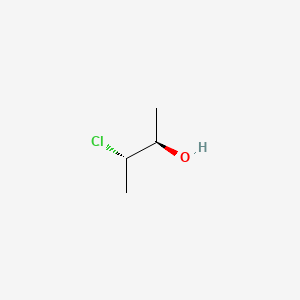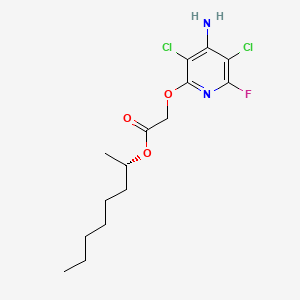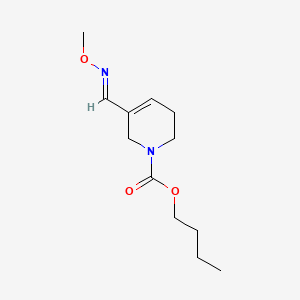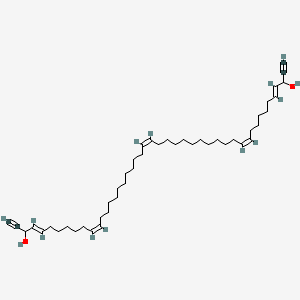
(+)-Propyl lactate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Propyl lactate is an organic compound that belongs to the family of lactates, which are esters of lactic acid. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry. It is also utilized as a solvent in various industrial applications due to its biodegradability and low toxicity.
準備方法
Synthetic Routes and Reaction Conditions
(+)-Propyl lactate can be synthesized through the esterification of lactic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous esterification process. This method involves the use of a packed bed reactor where lactic acid and propanol are continuously fed into the reactor, and the product is continuously removed. This process allows for higher efficiency and yield compared to batch processes.
化学反応の分析
Types of Reactions
(+)-Propyl lactate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to lactic acid and propanol.
Oxidation: The compound can be oxidized to produce lactic acid and other oxidation products.
Reduction: Although less common, reduction reactions can convert this compound to other reduced forms of the ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Lactic acid and propanol.
Oxidation: Lactic acid and other oxidation products.
Reduction: Reduced forms of the ester.
科学的研究の応用
(+)-Propyl lactate has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a chiral building block for the synthesis of other chiral compounds.
Biology: Employed in studies related to metabolic pathways involving lactates.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of biodegradable plastics, as a solvent in coatings and inks, and in the flavor and fragrance industry.
作用機序
The mechanism of action of (+)-Propyl lactate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to lactic acid, which then enters metabolic pathways such as glycolysis and the citric acid cycle. The compound can also act as a solvent, facilitating the dissolution and transport of other molecules.
類似化合物との比較
(+)-Propyl lactate can be compared with other lactate esters such as:
Ethyl lactate: Similar in structure but with an ethyl group instead of a propyl group. It is also used as a solvent and in the flavor and fragrance industry.
Methyl lactate: Contains a methyl group and is used in similar applications as this compound.
Butyl lactate: Has a butyl group and is used as a solvent in various industrial applications.
The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
特性
CAS番号 |
53651-70-0 |
|---|---|
分子式 |
C6H12O3 |
分子量 |
132.16 g/mol |
IUPAC名 |
propyl (2R)-2-hydroxypropanoate |
InChI |
InChI=1S/C6H12O3/c1-3-4-9-6(8)5(2)7/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |
InChIキー |
ILVGAIQLOCKNQA-RXMQYKEDSA-N |
異性体SMILES |
CCCOC(=O)[C@@H](C)O |
正規SMILES |
CCCOC(=O)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


